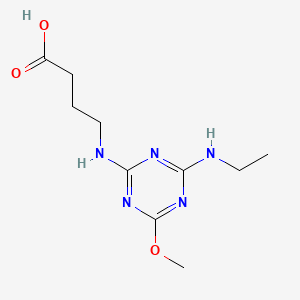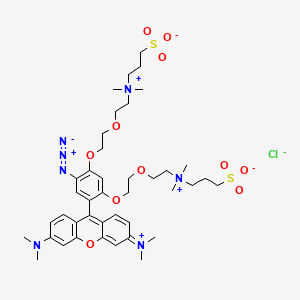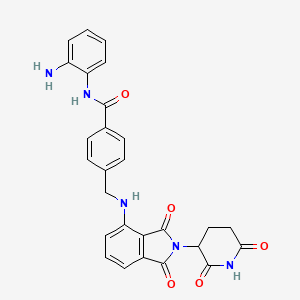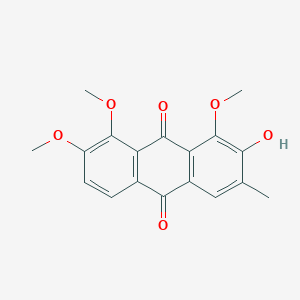
Cyp51/PD-L1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyp51/PD-L1-IN-2 is a quinazoline compound known for its antifungal properties. It acts as a dual inhibitor of cytochrome P450 family 51 (CYP51) and programmed death-ligand 1 (PD-L1). The compound has shown significant potential in inducing early apoptosis in fungal cells and reducing intracellular levels of interleukin-2 (IL-2), NLRP3, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-2 involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial setting .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyp51/PD-L1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or other functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the quinazoline core, potentially altering its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives. Substitution reactions can result in a variety of substituted quinazolines with different biological activities .
Applications De Recherche Scientifique
Cyp51/PD-L1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of quinazoline derivatives.
Biology: Investigated for its ability to induce apoptosis in fungal cells and modulate immune responses by inhibiting PD-L1.
Medicine: Explored as a potential therapeutic agent for fungal infections and immune-related disorders.
Industry: Utilized in the development of antifungal agents and immune modulators .
Mécanisme D'action
Cyp51/PD-L1-IN-2 exerts its effects through dual inhibition of CYP51 and PD-L1. CYP51 is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. Inhibition of CYP51 disrupts ergosterol synthesis, leading to fungal cell death. PD-L1 is an immune checkpoint protein that regulates immune responses. Inhibition of PD-L1 enhances immune activity against fungal cells and potentially other pathogens .
Comparaison Avec Des Composés Similaires
Cyp51/PD-L1-IN-2 is unique due to its dual inhibitory activity against both CYP51 and PD-L1. Similar compounds include:
Cyp51/PD-L1-IN-1: Another quinazoline compound with antifungal activity, but with different inhibitory potency (IC500.884 μM for CYP51 and 0.083 μM for PD-L1).
Azole Antifungals: Compounds like fluconazole and itraconazole that inhibit CYP51 but do not target PD-L1.
PD-L1 Inhibitors: Compounds like pembrolizumab and nivolumab that target PD-L1 but do not inhibit CYP51.
This compound stands out due to its combined antifungal and immune-modulatory properties, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C25H23N7O3 |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
N-[1-(4-acetylbenzoyl)piperidin-4-yl]-4-(1,2,4-triazol-1-yl)quinazoline-2-carboxamide |
InChI |
InChI=1S/C25H23N7O3/c1-16(33)17-6-8-18(9-7-17)25(35)31-12-10-19(11-13-31)28-24(34)22-29-21-5-3-2-4-20(21)23(30-22)32-15-26-14-27-32/h2-9,14-15,19H,10-13H2,1H3,(H,28,34) |
Clé InChI |
KSJLMFWBUAALRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)


![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)




![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)
